molecular formula C22H19ClN2O5S B2836992 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922036-80-4

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2836992
CAS No.: 922036-80-4
M. Wt: 458.91
InChI Key: LDZCRIDIBKGBRF-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl and 11-oxo groups, linked to a 3-chloro-4-methoxybenzenesulfonamide moiety. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from sulfur-containing thiazepine analogs.

Properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCRIDIBKGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

a) Dibenzo[b,f][1,4]Thiazepine Derivatives
  • Example : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-Yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
    • Key Differences :
  • Core : Thiazepine (sulfur atom) vs. oxazepine (oxygen atom).
  • Substituents : Ethyl at position 10 vs. dimethyl at positions 8 and 10 in the target compound.
    • Impact : Sulfur increases lipophilicity and may alter receptor binding kinetics compared to oxygen .
b) Dibenzo[b,f][1,4]Oxazepine Derivatives
  • Example : N-(8-Chloro-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-Yl)-4-Fluorobenzenesulfonamide
    • Key Differences :
  • Substituents : 8-Chloro and 4-fluoro vs. 8,10-dimethyl and 3-chloro-4-methoxy in the target.
    • Impact : Halogen substitutions (Cl, F) enhance electrophilicity, while methoxy groups improve solubility via hydrogen bonding .

Sulfonamide Substituent Variations

A series of sulfonamide analogs with diverse substituents have been synthesized (Table 1).

Table 1: Comparative Data on Sulfonamide Derivatives

Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Yield (%) Source
N-(3-((1,4-Diazepan-1-Yl)Methyl)Phenyl)-4-Methoxybenzenesulfonamide (10e) 4-Methoxy 375.49 13.8
N-(3-((1,4-Diazepan-1-Yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide (10c) 4-Chloro 379.90 2.9
N-(3-((1,4-Diazepan-1-Yl)Methyl)Phenyl)-4-Bromobenzenesulfonamide (10i) 4-Bromo 424.36 5.4
Target Compound 3-Chloro-4-Methoxy ~450 (estimated) N/A N/A
  • Observations :
    • Methoxy-substituted analogs (e.g., 10e) exhibit higher yields compared to halogenated derivatives (e.g., 10c, 10i), likely due to reduced steric hindrance during synthesis .
    • The target’s 3-chloro-4-methoxy substitution may balance lipophilicity and solubility, critical for blood-brain barrier penetration.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side products.
  • Stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride for complete coupling .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Structural Confirmation : Validate compound integrity via LC-MS and ¹H/¹³C NMR before testing. Impurities from incomplete sulfonamide coupling can skew results .
  • Cellular Context : Account for cell-line-specific expression of target proteins (e.g., SYK kinase in immune vs. cancer cells) using Western blot validation .

Example : A study reporting weak SYK inhibition (IC₅₀ >10 µM) vs. potent activity (IC₅₀ <1 µM) should cross-check assay buffer composition (e.g., Mg²⁺ levels) and compound solubility in DMSO .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methoxy substituents. Key signals:
    • Dibenzooxazepine Core : Aromatic protons at δ 6.8–7.5 ppm (integration for 8 protons) .
    • Sulfonamide NH : Broad singlet at δ 10.2–10.8 ppm .
  • HRMS : Exact mass verification (calc. for C₂₃H₂₀ClN₂O₅S: 487.08 g/mol) .
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxazepine C-O-C at 1250 cm⁻¹ .

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